![molecular formula C21H22ClN5 B5532114 4-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532114.png)

4-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

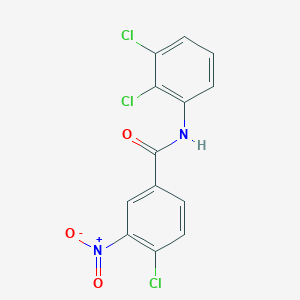

Description

Hydrazones are a class of organic compounds characterized by the presence of a N=N-C=O linkage, resulting from the condensation reaction of hydrazines with aldehydes or ketones. These compounds exhibit a wide range of biological and chemical properties, making them of interest in various fields, including medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

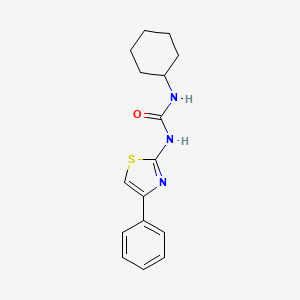

The synthesis of hydrazone compounds often involves the condensation reaction of an aldehyde or ketone with a hydrazine derivative. For example, Tian Da-ting et al. (2013) synthesized a novel hydrazone compound by reacting 4-chlorobenzaldehyde with a specific hydrazine derivative, highlighting the importance of the choice of starting materials and reaction conditions in the synthesis of complex hydrazones (Tian Da-ting et al., 2013).

Molecular Structure Analysis

The molecular structure of hydrazone compounds can be elucidated using single-crystal X-ray diffraction, providing insights into the geometric configuration and the nature of intramolecular interactions. The study by Desuo Yang (2011) on hydrazone compounds revealed details about their crystal packing, highlighting intermolecular hydrogen bonding and the role of water molecules in the crystalline structure (Desuo Yang, 2011).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including tautomerism, which influences their chemical reactivity and stability. The study by R. N. Butler and S. M. Johnston (1984) on the oxidative cyclization of hydrazones to form triazoles and triazolium systems demonstrates the complex reactivity of these compounds and their potential to form novel heterocyclic structures (Butler & Johnston, 1984).

Physical Properties Analysis

The physical properties of hydrazone compounds, including solubility, melting point, and crystal structure, can be influenced by their molecular structure and the presence of functional groups. The study by Xiao-ling Wang et al. (2011) on isostructural hydrazone compounds provides an example of how crystal structure analysis can inform on the physical properties of these compounds (Xiao-ling Wang et al., 2011).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For 4-chlorobenzaldehyde, it has several hazard statements including H302, H315, H317, H319, and H411, indicating that it can be harmful if swallowed, cause skin irritation, cause allergic skin reactions, cause serious eye irritation, and be toxic to aquatic life with long-lasting effects . The safety and hazards of the complete compound would likely be different and would need to be determined experimentally.

properties

IUPAC Name |

(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5/c22-19-8-6-17(7-9-19)10-23-24-20(18-4-2-1-3-5-18)21-11-25-14-26(12-21)16-27(13-21)15-25/h1-10H,11-16H2/b23-10+,24-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIYOTIDFQMAEH-TTZSNKELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC=C(C=C4)Cl)/C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5532032.png)

![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)

![(3aR*,6aR*)-2-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5532070.png)

![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)

![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)

![6-({[(5-chloro-1-benzothien-3-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5532108.png)

![2-[({5-[1-(3-furoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5532121.png)